3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid under acidic conditions to form an intermediate, which is then cyclized to produce the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the chromen-2-one core can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Shares the 3,4-dimethoxyphenyl moiety but lacks the chromen-2-one core.
3,4-Dimethoxyphenylacetonitrile: Contains the 3,4-dimethoxyphenyl group but differs in its nitrile functionality.
3,4-Dimethoxybenzoyl chloride: Another related compound with the 3,4-dimethoxyphenyl group but with a benzoyl chloride functionality.
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C27H24O7 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C27H24O7/c1-16-21-14-20(33-15-22(28)17-5-8-19(30-2)9-6-17)10-12-23(21)34-27(29)26(16)18-7-11-24(31-3)25(13-18)32-4/h5-14H,15H2,1-4H3 |
InChI Key |
SGSMJKFLJQKYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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